molecular formula C19H13F3N4O2 B11269528 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11269528
M. Wt: 386.3 g/mol
InChI Key: QQFNTUCBPRCKPK-UHFFFAOYSA-N
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Description

The compound 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 5-(4-methoxyphenyl)-1H-pyrazol-5-yl moiety. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C19H13F3N4O2

Molecular Weight

386.3 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H13F3N4O2/c1-27-14-7-5-11(6-8-14)15-10-16(25-24-15)18-23-17(26-28-18)12-3-2-4-13(9-12)19(20,21)22/h2-10H,1H3,(H,24,25)

InChI Key

QQFNTUCBPRCKPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Classical Amidoxime and Acyl Chloride Cyclization

The most direct route involves reacting 3-(trifluoromethyl)benzoyl chloride with 5-amidoximo-3-(4-methoxyphenyl)-1H-pyrazole under basic conditions.

Procedure :

  • Synthesis of 5-Amidoximo-3-(4-methoxyphenyl)-1H-pyrazole :

    • The pyrazole amidoxime is prepared by treating 3-(4-methoxyphenyl)-5-cyano-1H-pyrazole with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.

  • Cyclization Reaction :

    • The amidoxime (1.0 equiv) is reacted with 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C. The mixture is stirred for 12 hours, followed by quenching with ice-cold water.

Key Data :

ParameterValue
Yield68–72%
Reaction Time12 hours
PurificationColumn chromatography (SiO₂, hexane/EtOAc 4:1)

Advantages : Straightforward setup, commercially available reagents.
Limitations : Moderate yields due to competing hydrolysis of the acyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates the cyclization step, reducing reaction times from hours to minutes.

Procedure :

  • Amidoxime Preparation : As above.

  • MWI Cyclization :

    • The amidoxime and 3-(trifluoromethyl)benzoic acid are dissolved in dimethyl sulfoxide (DMSO) with 1,1'-carbonyldiimidazole (CDI) as an activating agent. The mixture is irradiated at 150°C for 15 minutes under 300 W power.

Key Data :

ParameterValue
Yield85–89%
Reaction Time15 minutes
PurificationRecrystallization (ethanol)

Advantages : High yields, reduced solvent use, and scalability.
Limitations : Requires specialized MWI equipment.

Vilsmeier Reagent-Mediated Activation

One-Pot Synthesis Using Vilsmeier Complex

The Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids, enabling direct cyclization with amidoximes without isolating intermediates.

Procedure :

  • Generation of Vilsmeier Complex :

    • 3-(Trifluoromethyl)benzoic acid (1.0 equiv) is treated with POCl₃ (1.5 equiv) and DMF (catalytic) in acetonitrile at 0°C for 1 hour.

  • Cyclization with Amidoxime :

    • The pyrazole amidoxime (1.0 equiv) is added, and the reaction is stirred at 80°C for 4 hours.

Key Data :

ParameterValue
Yield78–82%
Reaction Time5 hours
PurificationAcid-base extraction (HCl/NaHCO₃)

Advantages : Avoids acyl chloride isolation, improves atom economy.
Limitations : Sensitivity to moisture, requires strict temperature control.

Mechanochemical Synthesis (Solid-State Grinding)

Solvent-Free Cyclization

Mechanochemistry offers an eco-friendly alternative by using mechanical energy to drive reactions in the absence of solvents.

Procedure :

  • Grinding Reactants :

    • 3-(Trifluoromethyl)benzoic acid (1.0 equiv) and pyrazole amidoxime (1.0 equiv) are ground with potassium carbonate (K₂CO₃, 2.0 equiv) in a ball mill at 30 Hz for 1 hour.

Key Data :

ParameterValue
Yield70–75%
Reaction Time1 hour
PurificationWashing with water

Advantages : No solvents, rapid, energy-efficient.
Limitations : Lower yields compared to solution-phase methods.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCostEnvironmental Impact
Classical Cyclization68–7212 hoursLowModerate (solvent use)
Microwave-Assisted85–8915 minutesHighLow (reduced solvent)
Vilsmeier Activation78–825 hoursModerateModerate
Mechanochemical70–751 hourLowVery Low

Key Insights :

  • Microwave-assisted synthesis offers the best balance of yield and time efficiency.

  • Mechanochemical methods are optimal for green chemistry applications despite slightly lower yields.

Challenges and Optimization Strategies

Managing Electron-Withdrawing Groups

The 3-(trifluoromethyl)phenyl group’s strong electron-withdrawing nature slows nucleophilic attack during cyclization. Solutions include:

  • Using T3P® (propylphosphonic anhydride) as a coupling agent to enhance reactivity.

  • Elevating reaction temperatures to 100–120°C in polar aprotic solvents (e.g., DMF).

Pyrazole Ring Stability

The 1H-pyrazole moiety is prone to tautomerization under acidic or basic conditions. Mitigation involves:

  • Conducting cyclization at neutral pH.

  • Avoiding prolonged exposure to strong acids/bases during workup.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. The structure features a pyrazole moiety linked to a trifluoromethyl-substituted phenyl group and an oxadiazole ring, contributing to its unique properties.

Biological Activities

Research has demonstrated that compounds containing the oxadiazole and pyrazole scaffolds exhibit a variety of biological activities:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of oxadiazoles. For instance, derivatives of 1,3,4-oxadiazoles have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Notably, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines including glioblastoma .
  • Antimicrobial Properties : The pyrazole derivatives have also been studied for their antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances their lipophilicity, improving membrane penetration and efficacy .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of oxadiazoles, researchers synthesized a series of compounds related to this compound. The compounds were tested against glioblastoma cells (LN229), showing significant cytotoxicity at micromolar concentrations. Apoptosis assays confirmed that these compounds induced cell death through DNA damage mechanisms .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of various pyrazole derivatives against common bacterial strains. The results indicated that some derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This study underscores the potential for developing new antimicrobial agents based on the pyrazole scaffold .

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Data Tables

Table 2. Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Steric Effect Example Compound
3-(Trifluoromethyl)phenyl Strong electron-withdrawing Moderate bulk Target Compound
4-(Trifluoromethyl)phenyl Electron-withdrawing Similar to 3-TFMP Compound
Methoxyphenyl Electron-donating Planar, low bulk Target Compound
Azetidinyl Slightly basic Small ring, low bulk Compound

Biological Activity

The compound 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C16H15F3N4O2
Molecular Weight : 350.31 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as carbonic anhydrases (CA I and CA II), which are crucial for tumor growth and metastasis .
  • Receptor Modulation : The compound may also act as a modulator of specific receptors associated with cancer progression and inflammatory responses .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
Anticancer Exhibits cytotoxic effects against various cancer cell lines (e.g., HeLa, CaCo-2)
Enzyme Inhibition Inhibits carbonic anhydrase enzymes (CA I and CA II)
Antioxidant Demonstrates antioxidant properties that may protect against cellular damage
Anti-inflammatory Potential to modulate inflammatory pathways

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines. The compound demonstrated significant activity with an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma cells (OVXF 899) and 2.76 µM against pleural mesothelioma cells (PXF 1752) .

Study 2: Enzyme Inhibition

In another research effort, the compound was tested for its inhibitory effects on human carbonic anhydrase I and II. The results indicated effective inhibition, suggesting its potential as a therapeutic agent in cancer treatment by disrupting tumor-associated metabolic processes .

Study 3: Antioxidant Properties

Research into the antioxidant capabilities of oxadiazole derivatives revealed that this compound effectively scavenged free radicals, contributing to cellular protection mechanisms against oxidative stress .

Q & A

Q. What are the recommended synthetic routes for preparing 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrazole Core Formation : React 4-methoxyphenylhydrazine hydrochloride with a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) in ethanol/acetic acid under reflux to form the pyrazole ring .

Oxadiazole Ring Closure : Use a nitrile intermediate (e.g., 5-cyano-1,2,4-thiadiazole derivatives) and trifluoromethylphenyl-substituted reagents in a cyclocondensation reaction with hydroxylamine or via thermal activation .

  • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid side products like regioisomers or uncyclized intermediates.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., O-H⋯N interactions stabilize crystal packing) .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, DMF) and non-polar solvents (toluene) to identify optimal recrystallization conditions .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>250°C expected for heterocyclic cores) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl and trifluoromethyl groups influence the compound’s reactivity?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. The methoxy group donates electrons via resonance, while trifluoromethyl withdraws electrons, creating a polarized system that affects nucleophilic/electrophilic sites .
  • Experimental Validation : Compare reaction rates of analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) in SNAr or cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data across similar oxadiazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace trifluoromethyl with methyl or chloro groups) and assay against target enzymes (e.g., 14-α-demethylase for antifungal activity) .
  • Meta-Analysis : Compare published IC₅₀ values while controlling for assay conditions (e.g., pH, cell lines) to identify outliers .

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Target Selection : Use databases like PDB to identify enzymes (e.g., 3LD6 for 14-α-demethylase) with active sites compatible with the compound’s steric and electronic profile .
  • Docking Workflow :

Prepare ligand (protonation states, tautomers) and receptor (add hydrogens, optimize H-bond networks).

Use AutoDock Vina or Schrödinger Glide to simulate binding poses.

Validate with MD simulations to assess stability of key interactions (e.g., π-π stacking with phenyl rings, H-bonding with oxadiazole) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Methodological Answer :
  • Process Optimization :
  • Replace hazardous reagents (e.g., glacial acetic acid) with greener alternatives (e.g., PEG-400) .
  • Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve yield and safety .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield varying diastereomer ratios in related oxadiazole derivatives?

  • Methodological Answer :
  • Steric vs. Electronic Control :
  • Steric Effects : Bulky substituents (e.g., 3-trifluoromethylphenyl) favor one transition state, reducing diastereomer formation .
  • Solvent Polarity : Polar solvents stabilize charged intermediates, altering selectivity. Test in DMF vs. toluene .
  • Resolution Techniques : Use chiral HPLC or enzymatic resolution to isolate desired isomers .

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